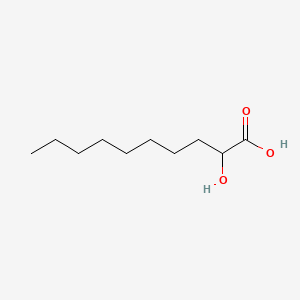

2-Hydroxydecanoic Acid

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be based on a QRA...Hydroxycapric Acid...

in 9th CI RN for (+-)-isomer: 37639-46-6

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVDCPCKSNJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021248 | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-81-7 | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCAPRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41993WR8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid, also known as α-hydroxycapric acid, is a medium-chain hydroxy fatty acid with growing interest in various scientific fields, including cosmetics, pharmaceuticals, and as a precursor in chemical synthesis.[1] Its structure, featuring a hydroxyl group at the alpha-position to the carboxylic acid, imparts unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the primary methods for the synthesis of 2-hydroxydecanoic acid, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. The methodologies covered include classical chemical synthesis for racemic products, and advanced biocatalytic methods for the production of specific enantiomers, which are often crucial for biological applications.

Racemic Synthesis of 2-Hydroxydecanoic Acid

The most established method for producing racemic 2-hydroxydecanoic acid is a two-step process involving the α-bromination of decanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by nucleophilic substitution of the bromine with a hydroxyl group.

Method 1: Synthesis via α-Bromination and Subsequent Hydrolysis

This classical approach provides a reliable route to racemic 2-hydroxydecanoic acid. The overall transformation is depicted below:

Step 1: α-Bromination of Decanoic Acid (Hell-Volhard-Zelinsky Reaction)

The HVZ reaction facilitates the selective bromination at the α-carbon of a carboxylic acid. The reaction proceeds by first converting the carboxylic acid into an acyl bromide, which more readily forms an enol. This enol then reacts with bromine to yield the α-bromo acyl bromide, which is subsequently hydrolyzed.[1][2][3]

Step 2: Hydrolysis of 2-Bromodecanoic Acid

The resulting 2-bromodecanoic acid is then hydrolyzed to 2-hydroxydecanoic acid, typically under basic conditions followed by acidification. The α-bromo group is susceptible to SN2 displacement by a hydroxide (B78521) ion.[4][5]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction and Hydrolysis

Materials:

-

Decanoic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-Bromodecanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently.

-

Slowly add bromine from the dropping funnel. An exothermic reaction will occur.

-

After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases. Typical yields for the HVZ reaction are in the range of 70-85%.[6]

-

Cool the reaction mixture to room temperature.

-

To isolate the 2-bromodecanoic acid, carefully add water to hydrolyze the intermediate acyl bromide.

-

Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain crude 2-bromodecanoic acid. Further purification can be achieved by distillation under reduced pressure.

Step 2: Hydrolysis to 2-Hydroxydecanoic Acid

-

Dissolve the crude 2-bromodecanoic acid in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture under reflux for several hours to ensure complete hydrolysis.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2 with hydrochloric acid. This will precipitate the 2-hydroxydecanoic acid.

-

Collect the solid product by filtration and wash with cold water.

-

The crude 2-hydroxydecanoic acid can be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture).

Caption: Biocatalytic synthesis of (S)-2-hydroxydecanoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficacy.

Table 1: Racemic Synthesis of 2-Hydroxydecanoic Acid

| Method | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| α-Bromination and Hydrolysis | Decanoic Acid | PBr₃ (cat.), Br₂, NaOH | Racemic 2-Hydroxydecanoic Acid | 70-85% (for HVZ step) [6] | >95% after purification |

Table 2: Enantioselective Synthesis of 2-Hydroxydecanoic Acid

| Method | Biocatalyst | Starting Material | Product | Conversion | Enantiomeric Excess (ee) | Isolated Yield |

| Biocatalytic α-Hydroxylation | P450Spα | Decanoic Acid | (S)-2-Hydroxydecanoic Acid | up to 99% [7] | 95 to >99% (S) [7] | ~87% (by analogy to 2-hydroxyoctanoic acid) [7] |

Conclusion

The synthesis of 2-hydroxydecanoic acid can be effectively achieved through different methodologies, each with its own advantages and disadvantages. The classical Hell-Volhard-Zelinsky reaction followed by hydrolysis is a robust method for obtaining the racemic compound. For applications requiring high enantiopurity, biocatalytic α-hydroxylation using peroxygenases like P450Spα presents a highly efficient and green alternative, providing direct access to the (S)-enantiomer with excellent selectivity and yield. The choice of synthetic route will ultimately depend on the specific requirements of the research or application, including the need for stereochemical purity, scalability, and environmental considerations. This guide provides the necessary technical details to assist researchers in making an informed decision and successfully implementing the synthesis of 2-hydroxydecanoic acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04593E [pubs.rsc.org]

Chiral Synthesis of 2-Hydroxydecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydecanoic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemistry plays a crucial role in its biological function, making enantioselective synthesis a critical area of research. This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of 2-hydroxydecanoic acid, including enzymatic kinetic resolution, synthesis from chiral precursors, and asymmetric synthesis methodologies. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data such as yields and enantiomeric excess. Visual representations of key synthetic pathways are also included to facilitate a deeper understanding of the described methodologies.

Introduction

Chiral α-hydroxy acids are an important class of organic compounds widely utilized as intermediates in the pharmaceutical and fine chemical industries. 2-Hydroxydecanoic acid, with a stereocenter at the C-2 position, is of particular interest due to its presence in various natural products and its potential as a precursor for complex molecular targets. The ability to selectively synthesize either the (R)- or (S)-enantiomer is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide explores the principal methods for achieving the chiral synthesis of this versatile molecule.

Key Synthetic Strategies

The enantioselective synthesis of 2-hydroxydecanoic acid can be broadly categorized into three main approaches:

-

Enzymatic Kinetic Resolution: This highly efficient method utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 2-hydroxydecanoic acid or its ester derivative, allowing for the separation of the two enantiomers.

-

Chiral Pool Synthesis: This strategy employs naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final 2-hydroxydecanoic acid product.

-

Asymmetric Synthesis: This approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of 2-hydroxydecanoic acid from a prochiral substrate.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of chiral 2-hydroxy acids, providing a comparative overview of their efficiencies.

| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Enzymatic Kinetic Resolution | Racemic 2-hydroxydecanoic acid ester | Lipase (B570770) from Candida antarctica B (CALB) | (R)-2-hydroxydecanoic acid ester | ~50 | >99 | [1][2] |

| Racemic 2-hydroxydecanoic acid ester | Lipase from Pseudomonas fluorescens | (S)-2-hydroxydecanoic acid | ~50 | >99 | [1] | |

| Chiral Pool Synthesis | D-Glucose | Multi-step synthesis | (2S,3R)-α-hydroxy-β-aminodecanoic acid | 30.1 (overall) | N/A (diastereoselective) | [3] |

| L-Glutamic acid | Multi-step synthesis | L-2-amino-8-oxodecanoic acid | N/A | >98 | [4] | |

| Asymmetric Synthesis | Amide of decanoic acid | Chiral sulfonyloxaziridine | α-hydroxy amide | N/A | High (counterion dependent) | [5] |

Note: Data for direct synthesis of 2-hydroxydecanoic acid is supplemented with data from closely related structures where specific data for the target molecule is not available in the searched literature. "N/A" indicates that the data was not available in the cited literature.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 2-Hydroxydecanoic Acid Ester

This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic ester of 2-hydroxydecanoic acid via hydrolysis.

Materials:

-

Racemic methyl 2-hydroxydecanoate

-

Immobilized Lipase from Candida antarctica B (Novozym 435)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Organic solvent (e.g., heptane)

-

Acyl donor (e.g., vinyl acetate (B1210297) for transesterification)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of racemic methyl 2-hydroxydecanoate (1.0 eq) in a mixture of phosphate buffer and an organic solvent (e.g., 1:1 v/v), add the immobilized lipase (e.g., 10% w/w of the substrate).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

-

The enzyme is removed by filtration.

-

The aqueous phase is separated and acidified with dilute HCl to pH 2-3.

-

The acidified aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched 2-hydroxydecanoic acid.

-

The organic phase from the initial separation is washed with saturated sodium bicarbonate solution to remove any remaining acid, then with brine, dried over anhydrous sodium sulfate, and concentrated to yield the enantiomerically enriched methyl 2-hydroxydecanoate.

-

Purification of both the acid and the ester can be achieved by silica gel column chromatography.[1][2]

Synthesis of (2S,3R)-α-Hydroxy-β-aminodecanoic acid from D-Glucose (Chiral Pool Approach)

This multi-step synthesis utilizes the chirality of D-glucose to produce a derivative of 2-hydroxydecanoic acid.[3]

Key Steps (summary):

-

Preparation of a protected dialdofuranose derivative from D-glucose. This involves a series of protection and oxidation steps to yield a suitable aldehyde intermediate.

-

Wittig olefination: The aldehyde is reacted with a suitable phosphonium (B103445) ylide to introduce the carbon chain.

-

Stereoselective reduction and functional group manipulations: This includes reduction of a ketone, introduction of an azide (B81097) group (precursor to the amine), and subsequent deprotection and oxidation steps.

-

Final deprotection and reduction: The final steps involve the cleavage of protecting groups and the reduction of the azide to an amine to yield the target molecule.

A detailed step-by-step protocol for this multi-step synthesis is beyond the scope of this guide but can be found in the cited literature.[3]

Visualization of Synthetic Pathways

Enzymatic Kinetic Resolution Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic ester of 2-hydroxydecanoic acid.

Caption: Workflow for lipase-catalyzed kinetic resolution.

Chiral Pool Synthesis Logical Pathway

This diagram outlines the logical progression of a chiral pool synthesis starting from a natural chiral molecule.

Caption: Logical pathway for chiral pool synthesis.

Conclusion

The chiral synthesis of 2-hydroxydecanoic acid can be achieved through several effective strategies, each with its own advantages and limitations. Enzymatic kinetic resolution stands out for its high enantioselectivity and mild reaction conditions, making it a green and attractive option for industrial applications. Chiral pool synthesis offers a reliable route to specific enantiomers by leveraging the stereochemistry of readily available natural products. Asymmetric synthesis, while potentially more complex, provides a powerful tool for the de novo creation of chirality. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of production, cost-effectiveness, and the availability of starting materials and reagents. Further research into novel catalysts and biocatalysts will continue to enhance the efficiency and accessibility of these valuable chiral building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Research Portal [researchdiscovery.drexel.edu]

An In-depth Technical Guide to the Purification of 2-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques for the purification of 2-hydroxydecanoic acid, a chiral medium-chain fatty acid. The methodologies detailed herein are critical for obtaining high-purity material essential for research, development, and pharmaceutical applications. This document outlines strategies for both achiral and chiral purification, including recrystallization, column chromatography, and enzymatic resolution.

Physicochemical Properties of 2-Hydroxydecanoic Acid

A thorough understanding of the physicochemical properties of 2-hydroxydecanoic acid is fundamental to designing effective purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.27 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 73-75 °C | --INVALID-LINK-- |

| Boiling Point | 318.9 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water. | --INVALID-LINK-- |

| pKa | ~4-5 (Predicted) | --INVALID-LINK-- |

Achiral Purification Techniques

Initial purification steps typically focus on removing impurities that are chemically distinct from 2-hydroxydecanoic acid, without separating its enantiomers.

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Table 2.1: Representative Solvent Systems for Recrystallization of Hydroxy Fatty Acids

| Solvent System | Suitability for Hydroxy Fatty Acids | Expected Purity | Expected Yield |

| Hexane/Ethyl Acetate (B1210297) | Good for medium-chain fatty acids. The ratio can be adjusted to optimize solubility. | >95% | 70-90% |

| Toluene | Effective for fatty acids, but requires careful handling due to toxicity. | >98% | 60-80% |

| Acetonitrile | Can be effective, particularly for removing less polar impurities. | >97% | 65-85% |

| Water | Generally poor solubility for the free acid, but can be used for salts of the acid. | Variable | Variable |

| Ethanol/Water | A versatile mixture that can be fine-tuned for optimal crystallization. | >96% | 75-95% |

Experimental Protocol: Recrystallization of 2-Hydroxydecanoic Acid

-

Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

-

Dissolution: In a flask equipped with a reflux condenser, add the crude 2-hydroxydecanoic acid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Caption: General workflow for the purification of 2-hydroxydecanoic acid by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 2-hydroxydecanoic acid, both normal-phase and reversed-phase chromatography can be employed.

Table 2.2: Representative Column Chromatography Conditions for Hydroxy Fatty Acid Purification

| Parameter | Normal-Phase | Reversed-Phase |

| Stationary Phase | Silica (B1680970) Gel (60 Å, 230-400 mesh) | C18-functionalized Silica |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Acetonitrile/Water with 0.1% Formic Acid gradient |

| Elution Order | Less polar impurities elute first. | More polar impurities elute first. |

| Purity | >98% | >99% |

| Loading Capacity | Lower | Higher |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane/ethyl acetate 95:5) and pack it into a glass column.

-

Sample Loading: Dissolve the crude 2-hydroxydecanoic acid in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compound of interest.

-

Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-hydroxydecanoic acid.

Caption: Workflow for purification by silica gel column chromatography.

Chiral Purification (Enantiomeric Resolution)

Since 2-hydroxydecanoic acid is a chiral molecule, separating its enantiomers (R and S forms) is often a critical step, especially for pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

Chiral Derivatization Followed by Chromatography

A common strategy for resolving enantiomers is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Table 3.1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type of Diastereomer Formed | Separation Method |

| (R)-(+)-α-Methylbenzylamine | Diastereomeric salts | Crystallization or Chromatography |

| (1R,2R)-(-)-Pseudoephedrine | Diastereomeric salts | Crystallization or Chromatography |

| (R)-(-)-2-Phenylglycinol | Diastereomeric amides | Chromatography |

| (S)-(+)-1-(1-Naphthyl)ethylamine | Diastereomeric salts | Crystallization or Chromatography |

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic 2-hydroxydecanoic acid in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).

-

Diastereomer Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.

-

Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure 2-hydroxydecanoic acid.

-

Extraction: Extract the pure enantiomer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

Caption: Logical flow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for separating enantiomers using a chiral stationary phase (CSP). This technique is highly effective for both analytical and preparative-scale separations.

Table 3.2: Representative Chiral HPLC Conditions for Hydroxy Acid Resolution

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Protein-based (e.g., Chiral-AGP) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) | Aqueous buffer/Acetonitrile gradient |

| Detection | UV (after derivatization) or Refractive Index (RI) | UV (after derivatization) or Mass Spectrometry (MS) |

| Resolution (Rs) | > 1.5 | > 1.5 |

| Enantiomeric Excess (ee) | >99% | >99% |

Experimental Protocol: Preparative Chiral HPLC

-

Method Development: Develop an analytical-scale chiral HPLC method to achieve baseline separation of the enantiomers.

-

Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

-

Sample Injection: Inject the racemic 2-hydroxydecanoic acid solution onto the preparative chiral column.

-

Fraction Collection: Collect the eluting enantiomers in separate fractions based on the chromatogram.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Table 3.3: Enzymes for the Resolution of Hydroxy Acids

| Enzyme | Reaction Type | Substrate | Product |

| Candida antarctica Lipase (B570770) B (CAL-B) | Esterification/Transesterification | Racemic 2-hydroxydecanoic acid | Enantiomerically enriched ester and unreacted acid |

| Pseudomonas cepacia Lipase (PCL) | Esterification/Transesterification | Racemic 2-hydroxydecanoic acid | Enantiomerically enriched ester and unreacted acid |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In an organic solvent (e.g., toluene), dissolve the racemic 2-hydroxydecanoic acid and an acyl donor (e.g., vinyl acetate).

-

Enzyme Addition: Add the lipase (e.g., immobilized CAL-B).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Reaction Quenching: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Separation: Separate the resulting ester from the unreacted acid by extraction or column chromatography.

-

Hydrolysis (Optional): Hydrolyze the enantiomerically enriched ester to obtain the corresponding pure enantiomer of 2-hydroxydecanoic acid.

Caption: Signaling pathway for enzymatic kinetic resolution of 2-hydroxydecanoic acid.

Conclusion

The purification of 2-hydroxydecanoic acid requires a multi-step approach, often combining achiral and chiral techniques to achieve the desired level of purity. The choice of method depends on the scale of the purification, the nature of the impurities, and the required enantiomeric purity. For initial purification, recrystallization and silica gel chromatography are effective. For enantiomeric resolution, chiral HPLC and enzymatic resolution are powerful techniques that can yield highly pure enantiomers. The protocols and data presented in this guide provide a solid foundation for developing robust and efficient purification strategies for 2-hydroxydecanoic acid.

2-Hydroxydecanoic Acid: A Comprehensive Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid and its isomers are a class of fatty acids with significant biological activities, drawing increasing interest from the scientific and pharmaceutical communities. Their natural occurrence spans a diverse range of sources, from secretions of the honeybee (Apis mellifera) to various fruits and microbial metabolites. This technical guide provides an in-depth overview of the primary natural sources of prominent 2-hydroxydecanoic acid isomers, detailed methodologies for their extraction and quantification, and an exploration of their known biological signaling pathways.

Isomers of 2-Hydroxydecanoic Acid in Nature

The term "2-hydroxydecanoic acid" can refer to several isomers, each with distinct natural sources and biological relevance. This guide will focus on the most well-documented of these compounds:

-

10-Hydroxy-2-decenoic acid (10-HDA): A major lipid component of royal jelly, the exclusive food of queen honeybees. It is recognized for its wide range of pharmacological properties.

-

10-Hydroxydecanoic acid (10-HDAA): The saturated precursor to 10-HDA, also found in royal jelly.

-

9-Hydroxy-2-decenoic acid (9-HDA): A key component of the queen bee's mandibular pheromone blend.

-

gamma-Decalactone (B1670016) (4-hydroxydecanoic acid lactone): A fragrant compound found in many fruits, contributing to their characteristic aromas.

-

delta-Decalactone (B1670226) (5-hydroxydecanoic acid lactone): Another aromatic lactone present in fruits and dairy products.

-

2-Hydroxydecanoic acid: Found in the lipopolysaccharide fraction of the bacterium Pseudomonas ovalis.

Natural Sources and Quantitative Data

The concentration of these hydroxydecanoic acids varies significantly depending on the source and environmental factors. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of Hydroxydecanoic Acids in Royal Jelly

| Compound | Source | Concentration Range (% of fresh weight) | Analytical Method | Reference(s) |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Royal Jelly (various origins) | 1.26 - 3.10 | HPLC | [1][2] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Royal Jelly (Bulgaria) | 1.64 - 2.73 | HPLC | [3] |

| 10-Hydroxydecanoic acid (10-HDAA) | Royal Jelly | 0.285 - 0.366 | LC-HRMS | [4] |

Table 2: Concentration of Hydroxydecanoic Acids in Queen Bee Mandibular Glands

| Compound | Source | Concentration per Queen (µg) | Analytical Method | Reference(s) |

| 9-Oxo-2-decenoic acid (9-ODA) | Mated Queen Mandibular Gland | ~200 - 240 | GC-MS | [5] |

| 9-Hydroxy-2-decenoic acid (9-HDA) | Mated Queen Mandibular Gland | ~80 - 150 | GC-MS | [5][6] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Worker Bee Mandibular Gland | Higher proportions than in queens | GC-MS | [1] |

| 10-Hydroxydecanoic acid (10-HDAA) | Queen/Worker Mandibular Gland | Present | GC-MS | [1] |

Table 3: Natural Occurrence of Decalactones

| Compound | Natural Sources |

| gamma-Decalactone | Apricot, Peach, Strawberry, Coconut, Butter, Carrot Leaf, Osmanthus |

| delta-Decalactone | Coconut, Raspberry, Milk products, various fruits and berries |

Experimental Protocols: Extraction and Quantification

Accurate extraction and quantification are crucial for the study of these bioactive molecules. The following are detailed methodologies for their isolation and analysis.

Extraction and Quantification of 10-HDA and 10-HDAA from Royal Jelly

3.1.1. Solvent Extraction of Total Lipids

This protocol outlines a standard method for the extraction of the lipid fraction from royal jelly.

-

Sample Preparation: Homogenize fresh or frozen royal jelly. For lyophilized powder, reconstitution may be necessary.

-

Extraction:

-

Weigh approximately 0.5 g of homogenized royal jelly into a 50 mL volumetric flask.[1]

-

Add absolute ethanol (B145695) as the extraction solvent.[1][7] Other solvent systems like chloroform:methanol (B129727) have also been used.[8]

-

Employ a method of agitation to ensure thorough extraction. Options include:

-

-

Separation: Centrifuge the mixture to pellet solid debris.

-

Collection: Carefully collect the supernatant containing the lipid extract.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3.1.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of 10-HDA.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.[11][2][5]

-

Mobile Phase: A common mobile phase is a mixture of methanol, water, and an acidifier like phosphoric acid or acetic acid (e.g., 55:45:0.2, v/v/v).[11][5] The pH is often adjusted to around 2.5.[2]

-

Detection: The UV detector is typically set to a wavelength between 210 and 225 nm.[11][2][5]

-

Internal Standard: An internal standard, such as methyl 4-hydroxybenzoate (B8730719) or ethyl p-hydroxybenzoate, is often used for improved accuracy.[11][5]

-

Standard Curve: A standard curve is generated using a series of known concentrations of a pure 10-HDA standard.

-

Analysis: The prepared extract is filtered and injected into the HPLC system. The concentration of 10-HDA in the sample is determined by comparing its peak area to the standard curve.

Analysis of Queen Bee Mandibular Gland Components

3.2.1. Gland Dissection and Extraction

-

Dissection: Immobilize the queen bee by cooling. Dissect the head and carefully remove the mandibular glands.

-

Extraction:

-

Place the dissected glands in a vial with a suitable solvent, such as diethyl ether or methanol.[5][6]

-

Include an internal standard for quantitative analysis.[6]

-

Crush the glands with a glass rod to ensure complete extraction.[6]

-

Centrifuge the sample to pellet tissue debris.[6]

-

Collect the supernatant for analysis.

-

3.2.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the various volatile and semi-volatile components of the mandibular gland secretion.

-

Derivatization: For the analysis of polar compounds like hydroxy fatty acids, a derivatization step to increase volatility is often necessary.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

Column: A non-polar or mid-polar capillary column is typically employed.

-

Analysis: The prepared extract is injected into the GC-MS system. Compounds are identified based on their retention times and mass spectra, and quantified by comparing peak areas to those of known standards.

Extraction of Decalactones from Natural Sources

3.3.1. Steam Distillation and Solvent Extraction

For aromatic compounds like gamma- and delta-decalactone from plant materials, steam distillation or solvent extraction are common methods.

-

Sample Preparation: The plant material (e.g., fruits) is macerated or crushed.

-

Steam Distillation: The prepared material is subjected to steam distillation. The volatile compounds, including the lactones, are carried over with the steam, condensed, and collected.

-

Solvent Extraction: Alternatively, the material can be extracted with a non-polar solvent like hexane (B92381) or diethyl ether.[9]

-

Purification: The crude extract can be further purified using techniques like column chromatography.

Biosynthesis and Signaling Pathways

The biological significance of these molecules is rooted in their biosynthetic origins and their interactions with cellular signaling pathways.

Biosynthesis of 10-HDA in Honeybees

The biosynthesis of 10-HDA in the mandibular glands of worker honeybees is a multi-step process involving fatty acid synthesis and modification.

Signaling Pathways Modulated by 10-HDA

10-HDA has been shown to influence several key signaling pathways in mammalian cells, contributing to its diverse pharmacological effects.

Biosynthesis of gamma-Decalactone via β-Oxidation

In microorganisms such as the yeast Yarrowia lipolytica, gamma-decalactone is produced through the β-oxidation of ricinoleic acid, a fatty acid found in castor oil.

Conclusion

The various isomers of 2-hydroxydecanoic acid represent a fascinating and promising area of research. Their diverse natural origins, from insect secretions to fruits and microbes, offer a wide field for discovery. The extraction and analytical protocols detailed in this guide provide a solid foundation for researchers to quantify and study these compounds. Furthermore, the elucidation of their interactions with key cellular signaling pathways opens up numerous avenues for drug development and therapeutic applications. As research continues, a deeper understanding of these bioactive fatty acids will undoubtedly unlock new opportunities in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. delta-Decalactone | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Queen Pheromone | Bee Culture [beeculture.com]

- 4. researchgate.net [researchgate.net]

- 5. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pheromonesQueen [scientificbeekeeping.co.uk]

- 8. Human Metabolome Database: Showing metabocard for delta-Decalactone (HMDB0037116) [hmdb.ca]

- 9. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of queen mandibular pheromone on nurse-aged honey bee (Apis mellifera) hypopharyngeal gland size and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unveiling the Bioactive Potential of 2-Hydroxydecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid is a medium-chain fatty acid characterized by a hydroxyl group at the alpha position of its ten-carbon chain. While research into its specific biological activities is nascent compared to its isomers, emerging evidence suggests a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of 2-hydroxydecanoic acid, supported by available data, experimental methodologies, and insights into its potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

The placement of the hydroxyl group on the carbon chain of decanoic acid significantly impacts its physicochemical characteristics, which in turn influences its biological interactions and pharmacokinetic profile.

| Property | 2-Hydroxydecanoic Acid | Reference |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| Description | A medium-chain fatty acid that is decanoic acid substituted at position 2 by a hydroxy group. It is functionally related to a decanoic acid. | [1] |

| Synonyms | alpha-hydroxycapric acid, 2-hydroxy capric acid | [2] |

Biological Activities of 2-Hydroxydecanoic Acid

Current research, although limited, points towards antimicrobial, anti-inflammatory, and anticancer activities for 2-hydroxydecanoic acid. Much of the detailed mechanistic understanding is extrapolated from studies on its isomers, particularly 3-hydroxydecanoic acid and 10-hydroxy-2-decenoic acid (10-HDA).

Antimicrobial Activity

2-Hydroxydecanoic acid has been noted for its potential antimicrobial applications.[3] The proposed mechanism of action involves the disruption of bacterial cell membranes, a common trait for many fatty acids.[3] However, a significant gap exists in the literature regarding specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, against a broad range of pathogens.

Table 1: Antimicrobial Activity of Hydroxydecanoic Acid Isomers Data for 2-Hydroxydecanoic Acid is not readily available and is inferred from general statements in the literature.

| Isomer | Target Organism | Activity Metric | Value | Reference |

| 2-Hydroxydecanoic Acid | General Bacteria | Mechanism | Disruption of cell membrane | [3] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Staphylococcus aureus | Biofilm Inhibition | Significant reduction at sub-MIC levels | [4] |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of 2-hydroxydecanoic acid are scarce, research on related hydroxy fatty acids provides a basis for its potential in modulating inflammatory pathways. For instance, its isomer, 3-hydroxydecanoic acid, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[3]

Table 2: Anti-inflammatory Activity of Hydroxydecanoic Acid Isomers No direct quantitative data is currently available for 2-Hydroxydecanoic Acid.

| Isomer | Cell Line | Key Markers Inhibited | IC₅₀ Value | Reference |

| 3-Hydroxydecanoic Acid | RAW264.7 macrophages | ROS, TNF-α, COX-2, PGE2 | Data not available | [3] |

| 10-Hydroxydecanoic Acid | Microglial cells | LPS-induced inflammation | Data not available | [3] |

Anticancer Activity

The anticancer potential of 2-hydroxydecanoic acid is an emerging area of investigation. Studies on other 2-hydroxy fatty acids, such as 2-hydroxyoleic acid, suggest a possible mechanism involving the repression of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[5] This leads to cell cycle arrest and apoptosis in cancer cells.[5]

Table 3: Anticancer Activity of Related Hydroxy Fatty Acids Direct quantitative data for 2-Hydroxydecanoic Acid is not currently available.

| Compound | Cell Line | Mechanism of Action | IC₅₀ Value | Reference |

| 2-Hydroxyoleic Acid | Human lung cancer (A549), Human leukemia (Jurkat) | Repression of dihydrofolate reductase (DHFR) expression | Data not available | [5] |

| 10-Hydroxy-2-decenoic Acid | Human hepatoma (HepG2) | Induction of apoptosis | 59.6 µg/mL | [6] |

Experimental Protocols

Detailed experimental protocols for specifically testing 2-hydroxydecanoic acid are not widely published. However, standard assays used for other fatty acids can be readily adapted.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for assessing the antimicrobial activity of 2-hydroxydecanoic acid.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

-

Stock Solution Preparation: Dissolve 2-hydroxydecanoic acid in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under conditions that are optimal for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-hydroxydecanoic acid.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.[3]

Signaling Pathways

Direct evidence for signaling pathways modulated by 2-hydroxydecanoic acid is currently lacking. However, based on the activities of related molecules, we can hypothesize potential targets.

Hypothesized Anticancer Signaling Pathway

Drawing parallels with 2-hydroxyoleic acid, a potential mechanism for the anticancer activity of 2-hydroxydecanoic acid could involve the downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

Caption: Hypothesized anticancer mechanism of 2-hydroxydecanoic acid.

This proposed pathway suggests that by inhibiting DHFR expression, 2-hydroxydecanoic acid could disrupt DNA synthesis, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This remains a hypothesis that requires experimental validation.

Conclusion and Future Directions

2-Hydroxydecanoic acid presents an intriguing area for future research. The limited available data suggests potential antimicrobial, anti-inflammatory, and anticancer properties. However, to fully realize its therapeutic potential, further in-depth studies are imperative. Future research should focus on:

-

Quantitative Biological Activity: Determining key quantitative metrics such as MIC and IC₅₀ values against a wide array of microbial strains and cancer cell lines.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by 2-hydroxydecanoic acid.

-

Structure-Activity Relationship Studies: Conducting comparative studies with its isomers to understand how the position of the hydroxyl group influences its biological activities.

-

In Vivo Studies: Evaluating the efficacy and safety of 2-hydroxydecanoic acid in preclinical animal models.

A more robust understanding of the biological activities and mechanisms of 2-hydroxydecanoic acid will be crucial for its potential development as a novel therapeutic agent.

References

- 1. 2-Hydroxydecanoic Acid | C10H20O3 | CID 21488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxydecanoic acid (HMDB0242148) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells [mdpi.com]

An In-depth Technical Guide to the Metabolic Pathway of 2-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydecanoic acid is a medium-chain 2-hydroxy fatty acid involved in a specialized metabolic pathway, primarily the peroxisomal α-oxidation system. This technical guide provides a comprehensive overview of the synthesis and degradation of 2-hydroxydecanoic acid, detailing the key enzymes, subcellular locations, and associated signaling implications. Quantitative data for related molecules are presented to contextualize the pathway, and detailed experimental protocols are provided for the key analytical methods. This document aims to serve as a critical resource for researchers investigating the roles of 2-hydroxy fatty acids in cellular metabolism, signaling, and disease.

Introduction

2-Hydroxy fatty acids (2-HFAs) are important constituents of various lipids, particularly sphingolipids, and are found in numerous mammalian tissues, with notable abundance in the nervous system and skin.[1] The presence of a hydroxyl group at the α-carbon position precludes these molecules from direct degradation via the β-oxidation pathway, necessitating a specialized metabolic route known as α-oxidation.[2] 2-Hydroxydecanoic acid, a 10-carbon 2-HFA, follows this metabolic paradigm. Its metabolism is intricately linked to both anabolic pathways for the synthesis of complex lipids and catabolic processes for energy production or disposal. Dysregulation of 2-HFA metabolism has been implicated in several neurological disorders, highlighting the importance of understanding this pathway.[1][3] This guide delineates the core metabolic pathway of 2-hydroxydecanoic acid, from its biosynthesis to its catabolism, and explores its emerging roles in cellular signaling.

Metabolic Pathway of 2-Hydroxydecanoic Acid

The metabolism of 2-hydroxydecanoic acid can be broadly divided into two main phases: biosynthesis via 2-hydroxylation of decanoic acid and catabolism via the peroxisomal α-oxidation pathway.

Biosynthesis of 2-Hydroxydecanoic Acid

The primary route for the synthesis of 2-hydroxydecanoic acid is the hydroxylation of its parent fatty acid, decanoic acid.

-

Enzymatic Reaction : The key enzyme responsible for this conversion is Fatty Acid 2-Hydroxylase (FA2H) , an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[1][4] FA2H catalyzes the stereospecific formation of (R)-2-hydroxy fatty acids.[5][6] While FA2H exhibits broad substrate specificity, its activity on medium-chain fatty acids like decanoic acid is less characterized than on very-long-chain fatty acids.[1][4]

-

Alternative Synthesis : An alternative, FA2H-independent pathway for the generation of 2-hydroxy fatty acids, particularly C16 and C18 chains, involves the α-oxidation of phytosphingosine (B30862) in the endoplasmic reticulum.[4] It is plausible that a similar mechanism could contribute to the cellular pool of 2-hydroxydecanoic acid, although this has not been explicitly demonstrated.

Catabolism of 2-Hydroxydecanoic Acid

The degradation of 2-hydroxydecanoic acid occurs primarily through the peroxisomal α-oxidation pathway, which results in the shortening of the fatty acid chain by one carbon atom.[1]

The key steps are as follows:

-

Acyl-CoA Activation : Prior to entering the peroxisome, 2-hydroxydecanoic acid is activated to its coenzyme A (CoA) thioester, 2-hydroxydecanoyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase.

-

Peroxisomal Cleavage : 2-hydroxydecanoyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL) within the peroxisome.[7][8] There are two known isoforms, HACL1 and HACL2. HACL1 is the primary peroxisomal enzyme, while HACL2 is located in the endoplasmic reticulum.[7] This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction yields two products:

-

Nonanal (B32974) : An (n-1) aldehyde.

-

Formyl-CoA : A one-carbon unit that is subsequently converted to formate (B1220265) and then to carbon dioxide.[9]

-

-

Aldehyde Dehydrogenation : Nonanal is then oxidized to nonanoic acid by an aldehyde dehydrogenase.

-

β-Oxidation : The resulting nonanoic acid, an odd-chain fatty acid, can then be activated to nonanoyl-CoA and undergo further degradation via the β-oxidation pathway.[1]

Quantitative Data

Direct quantitative data for the metabolism of 2-hydroxydecanoic acid are scarce in the literature. The Human Metabolome Database notes its detection in feces, but quantitative values in tissues or plasma are not available.[2] The following tables summarize available data for related molecules, which can serve as a proxy for understanding the potential kinetics and concentrations relevant to this pathway.

Table 1: Enzyme Activity Data (Proxy)

| Enzyme | Substrate | Activity | Source Organism/System | Reference |

|---|---|---|---|---|

| Fatty Acid 2-Hydroxylase (FA2H) | [3,3,5,5-D4]Tetracosanoic Acid | ~5-25 fmol/mg protein/min | Postnatal Mouse Brain | [10] |

| Acyl-CoA Synthetase | 2-Hydroxyoctadecanoic Acid | Km: ~20 µM | Rat Liver Homogenate |[11] |

Table 2: Metabolite Concentration Data (Proxy)

| Metabolite | Concentration | Biological Sample | Condition | Reference |

|---|---|---|---|---|

| 2-Hydroxydecanoate | Detected, not quantified | Feces | Normal | [2] |

| Heptadecanoic Acid (C17:0) (product of C18 2-HFA α-oxidation) | ~22% lower in Hacl1-/- mice | Liver | Hacl1 knockout | [12] |

| Phytanic Acid | Significantly elevated | Liver | Hacl1-/- mice on phytol (B49457) diet | [13] |

| 2-Hydroxyphytanic Acid | Significantly elevated | Liver | Hacl1-/- mice on phytol diet |[13] |

Signaling Pathway Interactions

Recent studies have begun to elucidate the role of 2-hydroxy fatty acids and their metabolism in cellular signaling.

-

mTOR and Hedgehog Signaling : In gastric cancer cells, FA2H and its product, (R)-2-hydroxypalmitic acid, have been shown to increase chemosensitivity to cisplatin. This effect is mediated, in part, through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[5]

-

Insulin (B600854) Secretion : FA2H-mediated 2-hydroxylation of fatty acids is linked to glucose-stimulated insulin secretion (GSIS). FA2H expression and the levels of (R)-2-hydroxy fatty acids are important for maintaining the localization of the glucose transporter GLUT2 on the plasma membrane of pancreatic β-cells, thereby enhancing GSIS.[6]

-

Plasma Membrane Organization : 2-hydroxy sphingolipids are crucial for the organization of plasma membrane nanodomains. This organization is essential for the function of membrane proteins, including those involved in pattern-triggered immunity and the generation of a reactive oxygen species (ROS) burst.[14][15]

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the study of the 2-hydroxydecanoic acid metabolic pathway. These are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: In Vitro Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is adapted from a method for measuring FA2H activity using a deuterated substrate and GC-MS analysis.[16][17]

Materials:

-

Microsomal fraction from cells or tissue expressing FA2H

-

Substrate: Decanoic acid (or a deuterated version for mass spectrometry)

-

α-cyclodextrin

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Purified NADPH:cytochrome P-450 reductase

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Internal standard (e.g., a stable isotope-labeled 2-hydroxy fatty acid)

-

Reagents for fatty acid extraction (e.g., chloroform, methanol)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Substrate Preparation : Solubilize decanoic acid in an α-cyclodextrin solution to enhance its availability in the aqueous reaction mixture.

-

Reaction Setup : In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the decanoic acid substrate.

-

Initiation and Incubation : Initiate the reaction by adding the NADPH regeneration system components or pre-warming the mixture to 37°C. Incubate for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction : Stop the reaction by adding an acidic solution (e.g., 1 M HCl). Add the internal standard. Extract the lipids using a chloroform/methanol (B129727) mixture (e.g., Folch method).

-

Derivatization : Evaporate the organic solvent under a stream of nitrogen. Add the derivatization agent (BSTFA) and heat at 60-70°C for 30 minutes to convert the hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis : Analyze the derivatized sample by GC-MS. Use selected ion monitoring (SIM) to quantify the product (2-hydroxydecanoic acid-TMS derivative) and the internal standard based on their characteristic fragment ions.

-

Calculation : Calculate the FA2H activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Protocol 2: Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity

This protocol outlines a method to measure HACL activity in subcellular fractions.[7]

Materials:

-

Peroxisomal fraction from tissue homogenate (e.g., liver)

-

Substrate: 2-hydroxydecanoyl-CoA

-

Reaction buffer (e.g., 50 mM MOPS, pH 7.2)

-

Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

-

NAD⁺

-

Aldehyde dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Substrate Synthesis : Synthesize 2-hydroxydecanoyl-CoA from 2-hydroxydecanoic acid if not commercially available.

-

Reaction Mixture Preparation : In a cuvette, prepare a reaction mixture containing the reaction buffer, TPP, MgCl₂, NAD⁺, and a sufficient amount of aldehyde dehydrogenase to ensure the immediate conversion of the nonanal product.

-

Initiation and Measurement : Equilibrate the reaction mixture to 37°C in the spectrophotometer. Initiate the reaction by adding a small amount of the peroxisomal protein fraction.

-

Data Acquisition : Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH resulting from the aldehyde dehydrogenase-catalyzed oxidation of nonanal.

-

Calculation of Activity : Calculate the rate of reaction (ΔA340/minute) from the linear portion of the absorbance curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert this rate to the amount of product formed per unit time (e.g., nmol/min/mg protein).

Protocol 3: Quantification of 2-Hydroxydecanoic Acid in Biological Samples by GC-MS

This protocol provides a general method for the extraction and quantification of total 2-hydroxydecanoic acid from biological samples.[13][18]

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Internal standard (e.g., d3-heptadecanoic acid)

-

Reagents for hydrolysis (e.g., HCl in acetonitrile (B52724), NaOH in methanol)

-

Extraction solvent (e.g., hexane)

-

Derivatization agent (e.g., BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation : To the biological sample, add the internal standard.

-

Hydrolysis : Perform a two-step hydrolysis to release both esterified and free fatty acids. First, conduct an acid hydrolysis (e.g., 0.5 M HCl in acetonitrile at 100°C for 45 min). Second, perform an alkaline hydrolysis (e.g., 1 M NaOH in methanol at 100°C for 45 min).

-

Acidification and Extraction : Acidify the sample with a strong acid (e.g., 6 M HCl). Extract the fatty acids with hexane (B92381). Repeat the extraction to ensure complete recovery.

-

Drying and Derivatization : Pool the hexane extracts and evaporate the solvent under a stream of nitrogen. Re-dissolve the dried residue in a suitable solvent and add the derivatization agent (BSTFA). Heat to 60-70°C for 30 minutes.

-

GC-MS Analysis : Inject the derivatized sample into the GC-MS. Use a suitable temperature program to separate the fatty acid methyl esters. Use SIM mode to monitor characteristic ions for the TMS derivative of 2-hydroxydecanoic acid and the internal standard.

-

Quantification : Create a standard curve using known amounts of 2-hydroxydecanoic acid. Quantify the amount of 2-hydroxydecanoic acid in the sample by comparing its peak area relative to the internal standard against the standard curve.

Visualizations

Diagrams of Metabolic and Signaling Pathways

References

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxydecanoate (HMDB0094656) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxylation is a chemical switch linking fatty acids to glucose-stimulated insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. physoc.org [physoc.org]

- 9. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation | MDPI [mdpi.com]

- 14. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. benchchem.com [benchchem.com]

The Multifaceted Roles of Hydroxydecanoic Acids in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opportunistic pathogen Pseudomonas aeruginosa utilizes a sophisticated arsenal (B13267) of molecules to regulate its virulence, establish persistent infections, and thrive in diverse environments. Among these are fatty acid derivatives that play critical roles in cell-to-cell communication, biofilm dynamics, and the synthesis of virulence factors. This technical guide provides an in-depth exploration of the functions of two significant isomers of hydroxydecanoic acid: (R)-3-hydroxydecanoic acid and cis-2-decenoic acid . While the user query specified "2-Hydroxydecanoic Acid," the scientific literature predominantly focuses on these two isomers, each with distinct and vital functions in the pathophysiology of P. aeruginosa. This document will therefore address both molecules to provide a comprehensive overview.

We will delve into the biosynthesis of these fatty acids, their influence on key virulence traits such as quorum sensing and biofilm formation, and their roles as structural components. This guide presents quantitative data in structured tables for comparative analysis, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of these crucial molecules.

(R)-3-Hydroxydecanoic Acid: A Precursor for Virulence and Structural Integrity

(R)-3-hydroxydecanoic acid (R-3-HD) is a central metabolite in P. aeruginosa, primarily serving as a key building block for the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs), and as a fundamental component of the lipid A moiety of lipopolysaccharide (LPS).

Biosynthesis of (R)-3-Hydroxydecanoic Acid

(R)-3-hydroxydecanoic acid is synthesized from intermediates of the type II fatty acid synthesis (FAS-II) pathway and can also be derived from the β-oxidation pathway. In the FAS-II cycle, the enzyme RhlA plays a pivotal role by intercepting β-hydroxydecanoyl-acyl carrier protein (ACP) intermediates. RhlA then catalyzes the dimerization of two molecules of (R)-3-hydroxydecanoyl-ACP to form 3-(3-hydroxydecanoyloxy)alkanoic acids (HAAs), which are the direct precursors of rhamnolipids.[1][2][3]

Role in Rhamnolipid and Polyhydroxyalkanoate (PHA) Synthesis

Rhamnolipids are biosurfactants that are crucial for motility, biofilm development, and virulence.[4] Following the synthesis of HAAs by RhlA, the enzymes RhlB and RhlC sequentially add rhamnose moieties to generate mono- and di-rhamnolipids, respectively.[5]

Polyhydroxyalkanoates (PHAs) are carbon and energy storage polymers that can be utilized under nutrient-limiting conditions. The synthesis of PHAs also involves precursors derived from the fatty acid metabolic pathways.[4]

Function as a Lipid A Component

(R)-3-hydroxydecanoic acid is also a constituent of the lipid A portion of the lipopolysaccharide (LPS) in the outer membrane of P. aeruginosa. Lipid A is the endotoxic component of LPS and is critical for the structural integrity of the outer membrane and for the host inflammatory response during infection. PagL, a lipid A deacylase, can remove a 3-hydroxydecanoic acid acyl chain from the lipid A structure.[6]

Quantitative Data: Production of (R)-3-Hydroxydecanoic Acid in Engineered P. aeruginosa

Recent metabolic engineering efforts have focused on optimizing P. aeruginosa for the production of (R)-3-hydroxydecanoic acid by leveraging the HAA substrate pool. The table below summarizes the production titers achieved in different engineered strains.[7][8]

| Strain | Relevant Genotype | Carbon Source | Titer of HAAs (g/L) | Final R-3-HD Titer after Hydrolysis (g/L) | Purity of R-3-HD |

| PAO1-ΔBC | ΔrhlB, ΔrhlC | Palm Oil | ~1.5 | Not Reported | Not Reported |

| Engineered Strain | Key gene knockouts in β-oxidation pathway | Not Specified | ~18 | Not Specified | 95% |

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis of Rhamnolipids and PHAs from (R)-3-Hydroxydecanoyl-ACP.

cis-2-Decenoic Acid: A Biofilm Dispersion Autoinducer

cis-2-Decenoic acid (cis-DA) is a fatty acid signaling molecule that functions as a biofilm dispersion autoinducer in P. aeruginosa.[9] It plays a crucial role in the transition from a sessile biofilm lifestyle to a motile planktonic state.

Biosynthesis of cis-2-Decenoic Acid

The synthesis of cis-DA in P. aeruginosa requires the gene dspI (PA14_54640 or PA0745), which encodes a putative enoyl-CoA hydratase/isomerase.[10][11] DspI is homologous to RpfF in Xanthomonas campestris, which is also involved in the synthesis of a fatty acid signal molecule.[10] Inactivation of dspI has been shown to abolish the autoinduction of biofilm dispersion.[10][12]

Role in Biofilm Dispersion and Virulence

cis-DA induces the dispersal of established biofilms, not only of P. aeruginosa but also of other Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[9] This molecule has been shown to regulate the expression of a large number of genes involved in motility, chemotaxis, cell attachment, and virulence.[9] A study using microarray analysis revealed that cis-DA affects the expression of 666 genes in P. aeruginosa.[13][14][15] Furthermore, deletion of dspI leads to decreased pyoverdine production, reduced swarming motility, and attenuated virulence.[12][16]

Quantitative Data: Gene Ontology of cis-2-Decenoic Acid Regulated Genes

The following table summarizes the functional classification of genes that are differentially expressed in the presence of cis-2-decenoic acid, based on microarray data.[13][15]

| Functional Category | Number of Upregulated Genes | Number of Downregulated Genes |

| Motility & Chemotaxis | 35 | 10 |

| Adhesion | 8 | 5 |

| Biosynthesis of Macromolecules | 45 | 20 |

| Central & Intermediary Metabolism | 50 | 15 |

| Transport of Small Molecules | 60 | 25 |

| Virulence | 40 | 18 |

| Hypothetical Proteins | 150 | 80 |

| Other | 65 | 35 |

| Total | 453 | 213 |

Signaling Pathways and Experimental Workflows

Caption: Synthesis and signaling pathway of cis-2-decenoic acid in P. aeruginosa.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the function of hydroxydecanoic acids in P. aeruginosa.

Quantification of Rhamnolipids

A common method for quantifying rhamnolipids is the orcinol-sulfuric acid assay, which measures the rhamnose content.

-

Sample Preparation: Centrifuge bacterial cultures to pellet the cells and collect the supernatant.

-

Extraction: Extract rhamnolipids from the supernatant using a solvent such as ethyl acetate. Evaporate the solvent to obtain the crude rhamnolipid extract.

-

Orcinol (B57675) Reaction: Resuspend the extract in water. Add a solution of orcinol in sulfuric acid and heat the mixture.

-

Quantification: Measure the absorbance of the resulting colored complex at 421 nm. A standard curve using known concentrations of L-rhamnose is used for quantification.

Quantification of Polyhydroxyalkanoates (PHAs)

PHAs can be quantified using gas chromatography (GC).

-

Cell Lysis and Methanolysis: Harvest bacterial cells by centrifugation and lyophilize them. Subject the dried cells to methanolysis with sulfuric acid in methanol (B129727) and chloroform (B151607). This process converts the PHA monomers into their methyl ester derivatives.

-

Extraction: After the reaction, add water and extract the methyl esters into the chloroform phase.

-

GC Analysis: Analyze the chloroform phase by gas chromatography-mass spectrometry (GC-MS). The concentration of PHA is determined by comparing the peak areas to a standard curve prepared with a known amount of purified PHA.[7]

Biofilm Formation and Dispersion Assay

The crystal violet assay is a widely used method to quantify biofilm formation and dispersion.

-

Biofilm Growth: Grow P. aeruginosa in a 96-well microtiter plate in a suitable medium. To test for inhibition of formation, the compound of interest is added at the beginning of incubation.

-

Washing: After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Stain the adherent biofilm with a 0.1% crystal violet solution.

-

Solubilization: After washing away the excess stain, solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 550-590 nm.

-

Dispersion Assay: For dispersion, the biofilm is allowed to form first, and then the compound (e.g., cis-DA) is added. The reduction in crystal violet staining compared to an untreated control indicates dispersion.

Gene Expression Analysis by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes.

-

RNA Extraction: Grow P. aeruginosa under the desired conditions (e.g., with or without hydroxydecanoic acids) and extract total RNA using a commercial kit. Treat the RNA with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. The amplification of the target gene is monitored in real-time.

-

Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., 16S rRNA gene) that is stably expressed under the experimental conditions. The relative gene expression is calculated using the ΔΔCt method.

Caption: A generalized workflow for investigating the function of hydroxydecanoic acids.

Conclusion

(R)-3-hydroxydecanoic acid and cis-2-decenoic acid are two critical fatty acid molecules in the biology of Pseudomonas aeruginosa. While (R)-3-hydroxydecanoic acid serves as a fundamental building block for essential virulence factors and structural components, cis-2-decenoic acid acts as a key signaling molecule that governs the transition between sessile and motile lifestyles. A thorough understanding of the biosynthesis and functional roles of these molecules provides valuable insights into the pathogenicity of P. aeruginosa. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate these pathways, potentially leading to the development of novel therapeutic strategies that target these crucial aspects of P. aeruginosa physiology and virulence. The disruption of the synthesis or signaling of these hydroxydecanoic acids represents a promising avenue for the development of anti-virulence agents to combat infections caused by this formidable pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]